molecular formula C9H10O3S B13990622 Allyl benzenesulfonate CAS No. 7575-57-7

Allyl benzenesulfonate

Cat. No.: B13990622
CAS No.: 7575-57-7
M. Wt: 198.24 g/mol
InChI Key: PZJDKDVITVGDLW-UHFFFAOYSA-N
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Description

Allyl benzenesulfonate (C₉H₁₀O₃S, molecular weight 198.24 g/mol) is an ester derived from benzenesulfonic acid and allyl alcohol. Its structure features an allyl group (CH₂=CHCH₂–) bonded to a benzenesulfonate moiety (OSO₂C₆H₅). This compound is notable for its use as an alkylating agent in organic synthesis and its high reactivity due to the sulfonate ester group, which acts as a leaving group in nucleophilic substitution reactions .

Synthesis typically involves reacting allyl alcohol with benzenesulfonyl chloride in the presence of aqueous sodium hydroxide. However, this process carries significant hazards; during vacuum distillation, residues can polymerize explosively, especially if temperature control is lost .

Properties

CAS No.

7575-57-7

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

prop-2-enyl benzenesulfonate

InChI

InChI=1S/C9H10O3S/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h2-7H,1,8H2

InChI Key

PZJDKDVITVGDLW-UHFFFAOYSA-N

Canonical SMILES

C=CCOS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl benzenesulfonate can be synthesized through several methods. One common method involves the reaction of allyl alcohol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Allyl benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzenesulfonates. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Allyl benzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of allyl benzenesulfonate involves its ability to act as an electrophile in various chemical reactions. The sulfonate group enhances the electrophilicity of the allyl group, making it more reactive towards nucleophiles. This reactivity is exploited in the synthesis of complex organic molecules and in various industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Allyl 4-Toluenesulfonate

  • Structure : C₁₀H₁₂O₃S (molecular weight 212.26 g/mol), featuring a methyl-substituted benzene ring (p-toluenesulfonate).
  • Reactivity: Shares thermal instability with allyl benzenesulfonate, as both are sulfonate esters of unsaturated alcohols.

Sodium Allyl Sulfonate

  • Structure : C₃H₅NaO₃S (molecular weight 144.12 g/mol), a sodium salt with enhanced water solubility.
  • It resists biodegradation (only 4% degradation after 13 months in aquifer slurries) due to the sulfonate group’s stability .
  • Applications : Used in detergents and surfactants, whereas this compound is more suited to synthetic chemistry .

Allyl Chloride

  • Structure : C₃H₅Cl (molecular weight 76.52 g/mol), an allyl halide.
  • Reactivity : A potent alkylating agent with a chloride leaving group. Directly mutagenic in assays without metabolic activation, similar to this compound’s inferred mutagenicity .
  • Hazards : Highly flammable and reactive, but polymerization risks are lower compared to sulfonate esters .

Vinyl Benzenesulfonate

  • Structure : Polymerizes into polystyrene sulfonate derivatives. The vinyl group (CH₂=CH–) confers distinct reactivity, favoring addition polymerization over substitution reactions.
  • Applications : Used in ion-exchange resins, contrasting with this compound’s role in small-molecule synthesis .

Research Findings and Data

Table 1: Comparative Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Hazards Applications
This compound C₉H₁₀O₃S 198.24 Explosive polymerization Organic synthesis
Allyl 4-toluenesulfonate C₁₀H₁₂O₃S 212.26 Thermal instability Alkylating agent
Sodium Allyl Sulfonate C₃H₅NaO₃S 144.12 Environmental persistence Detergents, surfactants
Allyl chloride C₃H₅Cl 76.52 Flammability, mutagenicity Industrial synthesis

Key Research Insights:

  • Mutagenicity : this compound and allyl chloride exhibit direct mutagenic activity due to their alkylating capacity, akin to mustard gas-like compounds .
  • Polymerization Hazards : Allyl sulfonate esters (e.g., this compound, allyl 4-toluenesulfonate) are prone to explosive polymerization under heat or basic conditions, necessitating stringent temperature control during synthesis .
  • Environmental Impact : Sodium allyl sulfonate’s resistance to biodegradation highlights regulatory challenges, unlike more labile allyl esters .

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